8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one
Description
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one is a dihydroquinoline derivative characterized by a 4-chlorobutoxy substituent at the 8-position of the quinolin-2-one scaffold. Its molecular formula is C₁₃H₁₅ClNO₂, with a molecular weight of 251.7 g/mol and a purity of ≥95% . The compound is cataloged under CAS 1147996-17-5 and has been historically used as a versatile scaffold in medicinal chemistry, though commercial availability is currently discontinued . Its synthesis likely involves chlorination or substitution reactions, as evidenced by methods applied to structurally related dihydroquinoline derivatives (e.g., phosphorus oxychloride/pentachloride-mediated chlorinations) .
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
8-(4-chlorobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c14-8-1-2-9-17-11-5-3-4-10-6-7-12(16)15-13(10)11/h3-7H,1-2,8-9H2,(H,15,16) |
InChI Key |
NEOMPVPPEPZHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCCl)NC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one typically involves the reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. The reaction is carried out under controlled conditions, usually at a temperature below 45°C, to ensure the formation of the desired product . The crude intermediate is then purified using a resin treatment in an alcohol solvent such as methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of 1,4-butanediol as a key starting material, which is then diprotected and reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-y1 hydrochloride using potassium carbonate as a base . The reaction is optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobutoxy group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in an alcohol solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinolinones, while oxidation can produce quinolinone derivatives with different functional groups.
Scientific Research Applications
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with extracellular signal-regulated kinases (ERK1/2) and inhibit their activity, which can result in antineoplastic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one can be compared to the following analogs (Table 1):
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Complexity: Derivatives like the hydrochloride salt in exhibit extended ether linkages and dual quinoline units, enabling interactions with protein domains (e.g., bromodomains) .
- Functional Groups: Hydroxy-substituted analogs (e.g., 6-Hydroxy-1,2-dihydroquinolin-2-one) prioritize hydrogen bonding, making them suitable for metal chelation or enzyme inhibition .
Biological Activity
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of quinolinones, which have been extensively studied for their pharmacological properties, including anticancer and antimicrobial activities. The focus of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
The molecular formula of this compound is C13H16ClNO2, and it has a CAS number of 120004-79-7. The structure features a chlorobutoxy group attached to the quinolinone core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of quinolinone derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant inhibition of key receptor tyrosine kinases (RTKs) involved in tumor vasculature formation. Specifically, they have shown promising results against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .
Table 1: Anticancer Activity of Related Quinolinone Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | VEGFR | TBD | Ongoing Research |
| Indacaterol | β2-Adrenoceptor | 30 | Hughes et al., 2015 |
| Procaterol | β2-Adrenoceptor | 25 | Hughes et al., 2015 |
The mechanism through which quinolinones exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can influence caspase pathways (caspases 3, 8, and 9), leading to programmed cell death . The binding affinity of these compounds to essential amino acids in target proteins enhances their effectiveness as therapeutic agents.
Case Study 1: Antiproliferative Effects
In a study evaluating various quinolinone derivatives, including those similar to this compound, significant antiproliferative activity was observed against multiple cancer cell lines. The most potent derivatives exhibited GI50 values ranging from 34 nM to 134 nM across tested lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| This compound | A549 | TBD |
| Compound X | MCF-7 | 60 |
| Compound Y | HT-29 | 70 |
Case Study 2: Molecular Docking Studies
Molecular docking studies have elucidated the binding modes and affinities of quinolinone derivatives against various targets. These studies suggest that structural modifications significantly impact binding efficiency and biological activity. The presence of the chlorobutoxy group is hypothesized to enhance interaction with target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
